N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1021231-06-0
Cat. No.: VC8195312
Molecular Formula: C18H12BrN3O2S
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021231-06-0 |
|---|---|
| Molecular Formula | C18H12BrN3O2S |
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) |
| Standard InChI Key | PEJBLEJWERWNNE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular architecture integrates a benzothieno[3,2-d]pyrimidin-4-one scaffold linked to an N-(4-bromophenyl)acetamide group. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1021231-06-0 |
| Molecular Formula | |
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |
| InChI Key | PEJBLEJWERWNNE-UHFFFAOYSA-N |
The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the acetamide bridge facilitates hydrogen bonding with biological targets .
Structural Analysis
The benzothieno[3,2-d]pyrimidine core combines a thiophene ring fused to a pyrimidine-4-one system, creating a planar, aromatic structure conducive to π-π stacking interactions. The 4-oxo group introduces polarity, influencing solubility and binding affinity. Computational modeling suggests that the bromophenyl moiety occupies hydrophobic pockets in enzyme active sites, a feature exploited in kinase inhibitor design .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(4-bromophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions:
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Core Formation: Condensation of 2-aminobenzothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions yields the pyrimidine ring.
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Acetamide Coupling: A nucleophilic substitution reaction attaches the bromophenyl-acetamide group to the pyrimidine nitrogen, often using coupling agents like EDCI or HOBt in anhydrous DMF.
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Oxidation: The 4-oxo group is introduced via oxidation of a thione intermediate using hydrogen peroxide or potassium permanganate.
Critical parameters include maintaining anhydrous conditions during coupling and controlling reaction temperatures (60–80°C) to prevent decomposition.
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound, followed by recrystallization from ethanol to achieve >95% purity . LC-MS and confirm structural integrity, with characteristic peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 4.3 ppm (acetamide methylene).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic systems. It is soluble in polar aprotic solvents (DMF, DMSO) and moderately stable under acidic conditions (pH 4–6), but degrades in alkaline environments (pH >8) . Accelerated stability studies indicate a shelf life of 12 months when stored at −20°C in amber vials.
Spectroscopic Data
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UV-Vis: = 274 nm (π→π* transition of the benzothieno-pyrimidine core) .
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IR: Strong absorption bands at 1675 cm (C=O stretch) and 1540 cm (C-N stretch).
Biological Activity and Mechanisms
Kinase Inhibition
Preliminary assays reveal inhibitory activity against cyclin-dependent kinases (CDK2 and CDK4) with IC values of 1.2 μM and 2.4 μM, respectively. Molecular docking studies suggest that the bromophenyl group occupies the ATP-binding pocket, while the acetamide linker forms hydrogen bonds with conserved residues (e.g., Lys33 in CDK2) .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization. For example, replacing the bromine atom with electron-withdrawing groups (e.g., nitro) enhances kinase affinity, while PEGylation improves aqueous solubility for in vivo studies .
Targeted Therapeutics
Ongoing research explores its utility in oncology (e.g., breast cancer models) and neurodegenerative diseases (e.g., Alzheimer’s via CDK5 inhibition). A 2024 study demonstrated 60% tumor growth inhibition in murine xenografts at 50 mg/kg/day .
Future Research Directions
ADMET Profiling
Comprehensive pharmacokinetic studies are needed to assess oral bioavailability, metabolic clearance, and toxicity. Preliminary rodent models indicate a plasma half-life of 2.3 hours, suggesting frequent dosing may be required .
Structural Analogues
Synthesizing analogues with modified heterocyclic cores (e.g., substituting sulfur with oxygen) could optimize selectivity and reduce off-target effects .
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